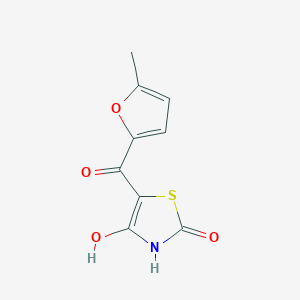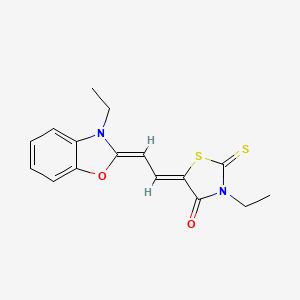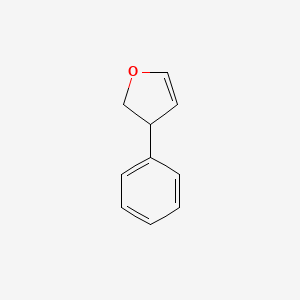
3-Phenyl-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound features a furan ring that is partially saturated, with a phenyl group attached to the second carbon atom. Dihydrofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the palladium-catalyzed Heck arylation of 2,3-dihydrofuran with aryl iodides. This reaction typically employs chiral ionic liquids containing L-prolinate and L-lactate anions, resulting in high enantioselectivity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable catalytic processes. The use of solid nano-catalysts, such as SiO2 nanoparticles, has been reported for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives . These methods are environmentally favorable, as they do not require organic solvents and have high yields with low catalyst loading.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted furan derivatives.
Reduction: Formation of phenyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-2,3-dihydrofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3-dihydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the phenyl group.
2-Phenylfuran: A fully unsaturated analog with a phenyl group attached to the furan ring.
Tetrahydrofuran: A fully saturated analog without the phenyl group.
Uniqueness
3-Phenyl-2,3-dihydrofuran is unique due to its partially saturated furan ring and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
56718-06-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-7,10H,8H2 |
InChI Key |
LKNXCDZIIQHKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



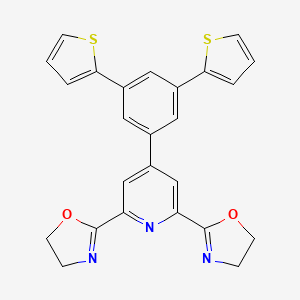
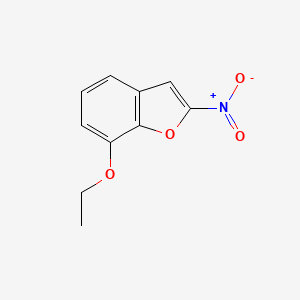
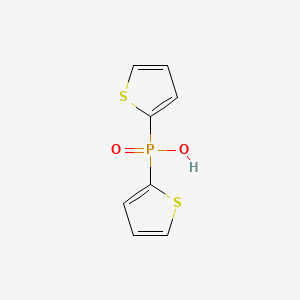
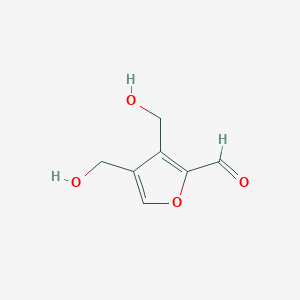
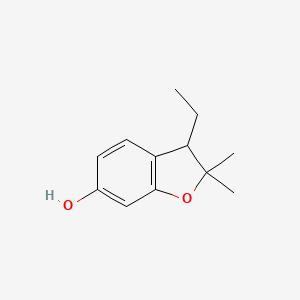
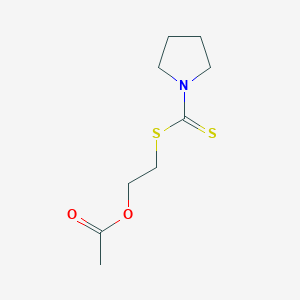
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
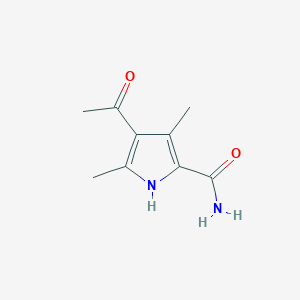
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
